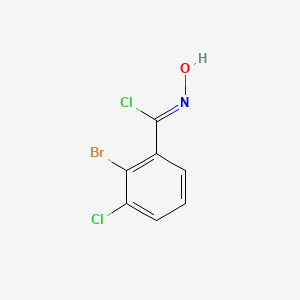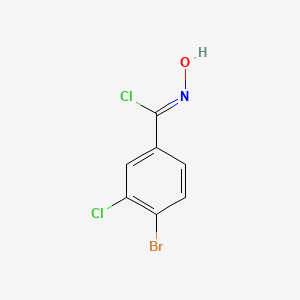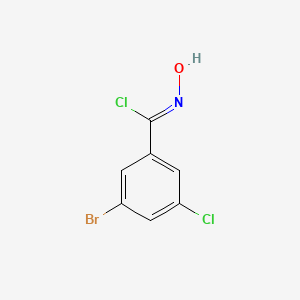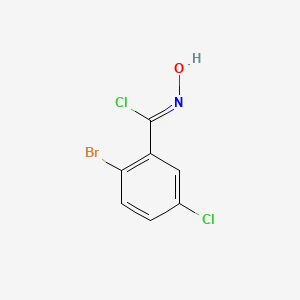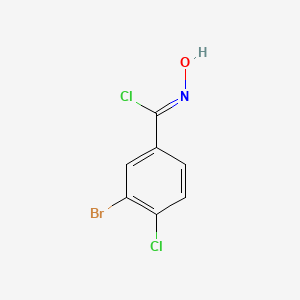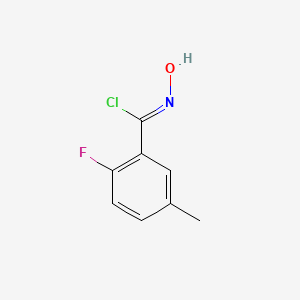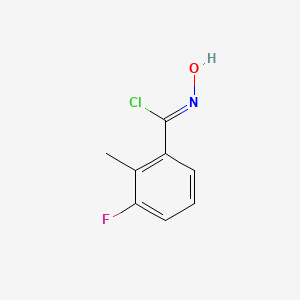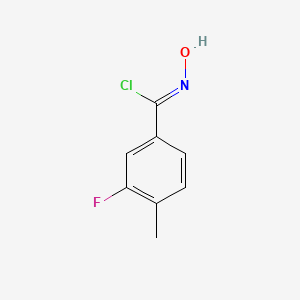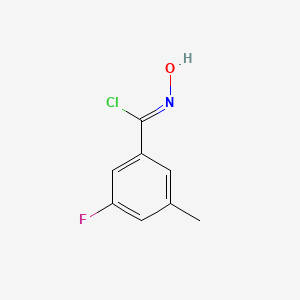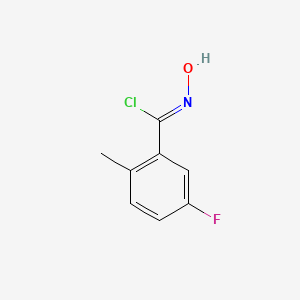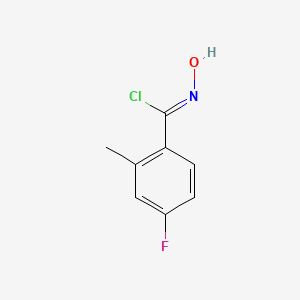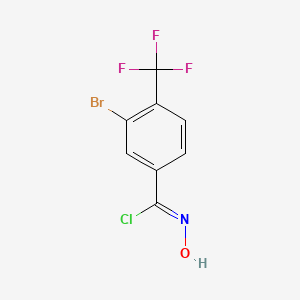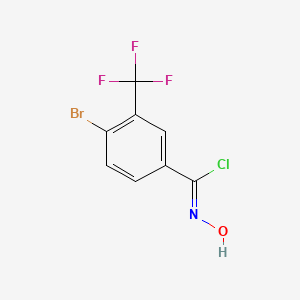
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride is a chemical compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.
Formation of Carboximidoyl Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Hydroxylamine Reaction: The acid chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine to form the N-hydroxy carboximidoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The N-hydroxy group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction would yield an amine derivative.
科学研究应用
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context.
相似化合物的比较
Similar Compounds
4-bromo-3-(trifluoromethyl)benzoic acid: A precursor in the synthesis of the target compound.
N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride: Lacks the bromine atom but has similar reactivity.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride makes it unique. These groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
属性
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-2-1-4(7(10)14-15)3-5(6)8(11,12)13/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLPIPYGWKSAG-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
